

Unveiling the Immunoproteasome: A Technical Guide to the EFWW-ACC Substrate

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Compound of Interest

Compound Name: *Ewfw-acc*

Cat. No.: *B12370940*

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Introduction

In the intricate landscape of cellular protein degradation, the proteasome stands as a central regulator. A specialized form, the immunoproteasome (iP), is inducibly expressed in response to inflammatory signals and plays a critical role in generating antigenic peptides for MHC class I presentation, thereby shaping the adaptive immune response. Understanding the specific activity of the immunoproteasome is paramount for research in immunology, oncology, and neurodegenerative diseases. **EFWW-ACC** is a highly selective, fluorogenic tetrapeptide substrate designed for the specific detection of the chymotrypsin-like activity of the immunoproteasome's LMP7 ($\beta 5i$) subunit. This guide provides an in-depth overview of **EFWW-ACC**, its properties, and detailed protocols for its application in proteasome research.

Core Concepts: The Ubiquitin-Proteasome System and the Immunoproteasome

The ubiquitin-proteasome system (UPS) is the primary pathway for targeted protein degradation in eukaryotic cells. Proteins destined for degradation are tagged with a polyubiquitin chain, which is recognized by the 26S proteasome. The 26S proteasome is a large, multi-catalytic complex composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 20S core particle houses the proteolytic active sites.

Under inflammatory conditions, such as those induced by interferon- γ (IFN- γ), the standard catalytic β -subunits of the constitutive proteasome (cP) can be replaced by their immuno-subunits: β 1i (LMP2), β 2i (MECL-1), and β 5i (LMP7), forming the immunoproteasome. This alteration in subunit composition modifies the proteasome's cleavage preferences, favoring the production of peptides that are optimal for binding to MHC class I molecules.

EWFW-ACC: A Selective Tool for Immunoproteasome Research

EWFW-ACC is a synthetic tetrapeptide with the amino acid sequence Glu-Trp-Phe-Trp, conjugated to a C-terminal 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. This substrate was rationally designed to be selectively cleaved by the LMP7 (β 5i) subunit of the immunoproteasome. Upon cleavage of the peptide bond, the ACC fluorophore is released, resulting in a measurable increase in fluorescence. This property makes **EWFW-ACC** a valuable tool for quantifying immunoproteasome activity in various experimental settings.

Data Presentation: Quantitative Properties of EWFW-ACC

The following tables summarize the key quantitative data for the **EWFW-ACC** substrate, facilitating its effective use in experimental design.

Property	Value	Reference
Amino Acid Sequence	Glutamic acid - Tryptophan - Phenylalanine - Tryptophan	[1]
Fluorophore	7-amino-4-carbamoylmethylcoumarin (ACC)	[1]
Target Subunit	LMP7 (β 5i) of the Immunoproteasome	[2]
Excitation Wavelength	~380 nm	[1]
Emission Wavelength	~460 nm	[1]

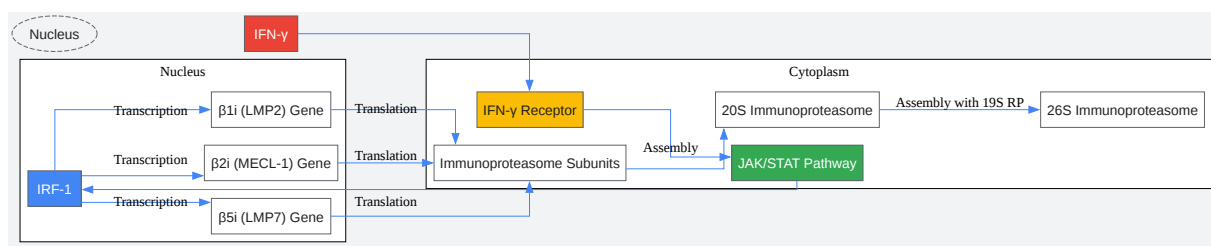
Table 1: General Properties of **EWFW-ACC**

Proteasome Type	Michaelis-Menten Constant (Km)	Reference
Immunoproteasome (iP)	$2.1 \pm 0.3 \mu\text{M}$	[1]
Constitutive Proteasome (cP)	$14.3 \pm 1.1 \mu\text{M}$	[1]

Table 2: Michaelis-Menten Kinetics of **EWFW-ACC**

Mandatory Visualizations

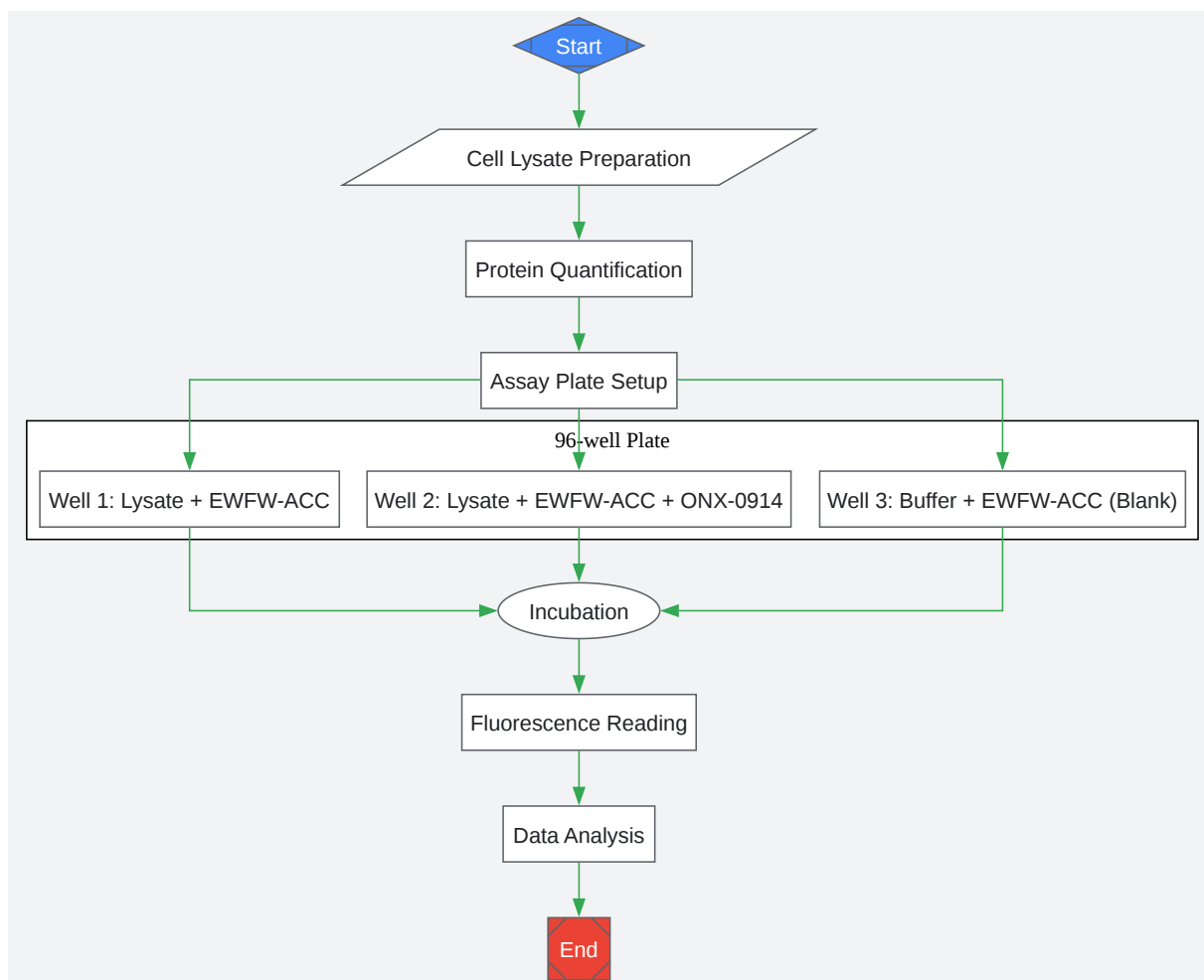
Signaling Pathway: Induction of the Immunoproteasome



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Caption: IFN-γ signaling pathway leading to the expression of immunoproteasome subunits.

Experimental Workflow: Measuring Specific Immunoproteasome Activity



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